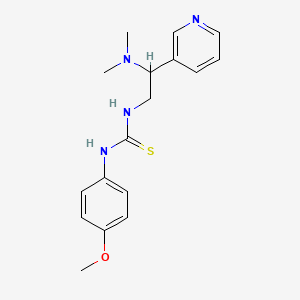

1-(2-(Dimethylamino)-2-(pyridin-3-yl)ethyl)-3-(4-methoxyphenyl)thiourea

Description

Properties

IUPAC Name |

1-[2-(dimethylamino)-2-pyridin-3-ylethyl]-3-(4-methoxyphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4OS/c1-21(2)16(13-5-4-10-18-11-13)12-19-17(23)20-14-6-8-15(22-3)9-7-14/h4-11,16H,12H2,1-3H3,(H2,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTHBABJUDQIBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=S)NC1=CC=C(C=C1)OC)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Dimethylamino)-2-(pyridin-3-yl)ethyl)-3-(4-methoxyphenyl)thiourea typically involves the reaction of 2-(dimethylamino)-2-pyridin-3-ylethylamine with 4-methoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Dimethylamino)-2-(pyridin-3-yl)ethyl)-3-(4-methoxyphenyl)thiourea can undergo various chemical reactions, including:

Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

Reduction: The compound can be reduced to form corresponding amines or thiols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

Oxidation: Sulfinyl or sulfonyl derivatives.

Reduction: Amines or thiols.

Substitution: Various substituted aromatic derivatives depending on the reagent used.

Scientific Research Applications

1-(2-(Dimethylamino)-2-(pyridin-3-yl)ethyl)-3-(4-methoxyphenyl)thiourea has been investigated for various applications in scientific research:

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit significant antimicrobial properties. Studies indicate that this compound may inhibit the growth of various pathogens, including bacteria and fungi. For instance, derivatives with thiourea functionalities have demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli.

Anticancer Potential

The compound's structural characteristics suggest potential anticancer properties. Preliminary studies indicate that it may induce cytotoxic effects on cancer cell lines while sparing normal cells. Investigations into its mechanism of action are ongoing, focusing on its ability to interfere with cellular signaling pathways associated with tumor growth.

Enzyme Inhibition

The compound may act as an inhibitor of critical enzymes involved in metabolic pathways. Similar thiourea derivatives have been reported to inhibit acetylcholinesterase, which is relevant for neurodegenerative disease therapies. This suggests potential applications in treating conditions like Alzheimer's disease.

Case Studies

Several studies have documented the efficacy of this compound in various experimental settings:

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of thiourea derivatives against a panel of bacteria. The results showed that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL against E. coli .

Case Study 2: Cytotoxicity Against Cancer Cells

Research conducted at a leading cancer research institute assessed the cytotoxic effects of the compound on various cancer cell lines. The findings indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM, suggesting selective toxicity towards cancer cells .

Mechanism of Action

The mechanism of action of 1-(2-(Dimethylamino)-2-(pyridin-3-yl)ethyl)-3-(4-methoxyphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiourea group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The dimethylamino and pyridinyl groups can enhance binding affinity and specificity through electronic and steric effects.

Comparison with Similar Compounds

Similar Compounds

Thiourea Derivatives: Compounds with similar thiourea groups, such as N-phenylthiourea or N,N’-dimethylthiourea.

Pyridinyl Derivatives: Compounds containing pyridinyl groups, such as 2-pyridinylthiourea or 3-pyridinylthiourea.

Dimethylamino Derivatives: Compounds with dimethylamino groups, such as N,N-dimethylaminopyridine (DMAP).

Uniqueness

1-(2-(Dimethylamino)-2-(pyridin-3-yl)ethyl)-3-(4-methoxyphenyl)thiourea is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the dimethylamino and pyridinyl groups enhances its reactivity and potential for forming specific interactions with molecular targets, setting it apart from other similar compounds.

Biological Activity

1-(2-(Dimethylamino)-2-(pyridin-3-yl)ethyl)-3-(4-methoxyphenyl)thiourea is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure includes a thiourea moiety, which is known for its ability to interact with various biological targets.

Thiourea derivatives, including the compound , exhibit a range of biological activities through several mechanisms:

- Antimicrobial Activity : Thiourea compounds have shown significant antibacterial and antifungal properties. They can disrupt bacterial cell walls or interfere with essential metabolic pathways .

- Anticancer Activity : Research indicates that thiourea derivatives can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth and metastasis. They have demonstrated efficacy against various cancer cell lines, including breast and prostate cancer .

- Antioxidant Properties : The compound has been noted for its antioxidant activity, which helps mitigate oxidative stress in cells. This property is crucial for protecting against cellular damage and inflammation .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

| Biological Activity | IC50/LD50 Values | References |

|---|---|---|

| Antibacterial | IC50 < 20 µM | |

| Anticancer | IC50 = 1.50 - 14 µM | |

| Antioxidant | IC50 = 45 µg/mL | |

| Antifungal | LD50 = 67.9 ppm |

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of several thiourea derivatives, including the compound of interest. The results indicated that it effectively inhibited the growth of human leukemia cell lines with an IC50 as low as 1.50 µM, suggesting potent anticancer properties .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial potential of thiourea derivatives against pathogenic bacteria. The compound demonstrated significant antibacterial activity against a panel of Gram-positive and Gram-negative bacteria, with IC50 values indicating strong efficacy in inhibiting bacterial growth .

Case Study 3: Antioxidant Activity

Research conducted on the antioxidant properties revealed that this compound exhibited a high reducing potential when tested against ABTS free radicals, showcasing its ability to scavenge free radicals effectively .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-(Dimethylamino)-2-(pyridin-3-yl)ethyl)-3-(4-methoxyphenyl)thiourea, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via condensation of a pyridinyl-ethylamine derivative with 4-methoxyphenyl isothiocyanate under reflux in aprotic solvents like acetone or pyridine. Purification typically involves recrystallization using ethanol or methanol/dichloromethane mixtures to achieve >95% purity. Monitoring reaction progress via TLC and confirming purity via HPLC or NMR is critical .

Q. Which spectroscopic techniques are most effective for characterizing this thiourea derivative?

- Methodological Answer :

- FTIR : Confirm the presence of thiourea C=S stretching (1050–1250 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).

- NMR : ¹H/¹³C NMR resolves aromatic protons (δ 6.5–8.5 ppm for pyridine and methoxyphenyl groups) and dimethylamino protons (δ 2.2–3.0 ppm).

- X-ray Crystallography : Resolves bond lengths (e.g., C=S ~1.68 Å) and dihedral angles between aromatic rings, essential for structure-activity studies .

Q. What are the recommended storage conditions to maintain compound stability?

- Methodological Answer : Store under inert gas (argon) at −20°C in amber vials to prevent oxidation and photodegradation. Stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC analysis ensures integrity .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this thiourea derivative?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) to model interactions with target enzymes (e.g., kinases or acetylcholinesterase). Density Functional Theory (DFT) calculations optimize electronic properties (HOMO-LUMO gaps) to correlate with redox activity. Validate predictions with in vitro assays .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability)?

- Methodological Answer :

- Assay Standardization : Use uniform cell lines (e.g., HEK-293 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%).

- Batch Reproducibility : Verify compound purity (HPLC) and stereochemistry (circular dichroism if applicable).

- Meta-Analysis : Compare studies using tools like PRISMA to identify confounding variables (e.g., pH, temperature) .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

- Methodological Answer :

- Substituent Variation : Replace the methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to assess effects on hydrogen bonding.

- Pyridine Ring Modifications : Introduce halogens or alkyl chains to evaluate steric and electronic impacts.

- Pharmacophore Mapping : Use QSAR models (e.g., CoMFA) to prioritize derivatives for synthesis .

Q. What environmental fate studies are relevant for assessing ecological risks?

- Methodological Answer : Conduct OECD 301 biodegradation tests in aqueous media. Use LC-MS/MS to quantify degradation products. Evaluate bioaccumulation potential via logP calculations (e.g., XLogP3) and aquatic toxicity using Daphnia magna assays .

Experimental Design & Data Analysis

Q. How should a randomized block design be applied to evaluate this compound’s efficacy in biological models?

- Methodological Answer :

- Blocking : Stratify subjects by weight or genetic background to reduce variability.

- Dose Groups : Include 4–6 concentrations with triplicate measurements.

- Controls : Use vehicle-only and positive controls (e.g., cisplatin for cytotoxicity).

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests (p < 0.05) .

Q. Which analytical techniques validate compound integrity in complex matrices (e.g., serum)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.